2,4-Dichlorobenzyl mercaptan
Overview
Description
2,4-Dichlorobenzyl mercaptan is a chemical compound with the formula C7H6Cl2S . It is also known by other names such as Benzenemethanethiol, 3,4-dichloro-; 3,4-dichlorotoluene-α-thiol .
Molecular Structure Analysis
The molecular weight of 2,4-Dichlorobenzyl mercaptan is 193.094 . The IUPAC Standard InChI is InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl mercaptan is a liquid at 20°C . It has a refractive index of 1.60 and a density of 1.36 . It is insoluble in water .Scientific Research Applications
Colorimetric Method for Determining Mercaptans
Ellman (1958) developed a colorimetric method to determine low concentrations of mercaptans, including 2,4-dichlorobenzyl mercaptan. This method involves the reaction of mercaptan anions with bis(p-nitrophenyl)disulfide at pH 8.0. Applications of this reaction include the determination of mercaptan in synthetic compounds and mercaptan reactivity in proteins (Ellman, 1958).
Gas Chromatographic Separation of Mercaptans
Korolczuk, Daniewski, and Mielniczuk (1974) investigated the gas chromatographic separation of mercaptans, including derivatives of 2,4-dichlorobenzyl mercaptan. They found that thioalkylbenzoates were the most suitable derivatives for gas-liquid chromatography (GLC) separation (Korolczuk, Daniewski, & Mielniczuk, 1974).
Antimitotic Drug Action Mechanism
Bai, Duanmu, and Hamel (1989) studied 2,4-dichlorobenzyl thiocyanate, a compound related to 2,4-dichlorobenzyl mercaptan. They concluded that it acts as a sulfhydryl alkylating reagent, forming a mixed disulfide with protein sulfhydryl groups (Bai, Duanmu, & Hamel, 1989).
Amperometric Titration with Silver Nitrate
Aibara, Herreid, and Wilson (1960) studied the amperometric titration of various mercaptans with silver nitrate, which can be applied to 2,4-dichlorobenzyl mercaptan. They found that certain mercaptans yield theoretical titrations, indicating a specific reaction mechanism (Aibara, Herreid, & Wilson, 1960).
Development of Odorless Benzyl Mercaptan
Matoba, Kajimoto, and Node (2007) developed 2,4,6-trimethoxybenzyl mercaptan, a compound similar to 2,4-dichlorobenzyl mercaptan, as an odorless substitute for hydrogen sulfide. This compound is used to afford β-mercapto-carbonyl compounds in a Michael addition (Matoba, Kajimoto, & Node, 2007).
Transition Metal Promoted Reactions
Ng and Luh (1991) studied the reaction of 2-naphthylmethyl mercaptan with W(CO)6, which is relevant to understanding the behavior of 2,4-dichlorobenzyl mercaptan in transition metal-promoted reactions (Ng & Luh, 1991).
Paper Chromatography of Mercaptan Derivatives
Day and Patton (1959) presented ascending paper chromatographic methods for the separation of 2,4-dinitrophenylsulfide derivatives of mercaptans and mercapto-acids, which can be applied to 2,4-dichlorobenzyl mercaptan (Day & Patton, 1959).
Collection and Identification of Thiols and Disulphides
Folkard and Joyce (1963) studied the collection of thiols and disulphides in mercuric cyanide and mercuric chloride, which is applicable to compounds like 2,4-dichlorobenzyl mercaptan (Folkard & Joyce, 1963).
Titrimetric Determination with Chloramine-T
Paul, Sharma, Kumar, and Parkash (1975) investigated the reaction of various mercaptans, including 2,4-dichlorobenzyl mercaptan, with chloramine-T, forming corresponding disulphides (Paul, Sharma, Kumar, & Parkash, 1975).
Safety And Hazards
properties
IUPAC Name |
(2,4-dichlorophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPXTTVUJDSRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208016 | |
Record name | 2,4-Dichlorotoluene-alpha-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl mercaptan | |
CAS RN |
59293-67-3 | |
Record name | 2,4-Dichlorobenzenemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59293-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorotoluene-alpha-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059293673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59293-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorotoluene-alpha-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorotoluene-α-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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